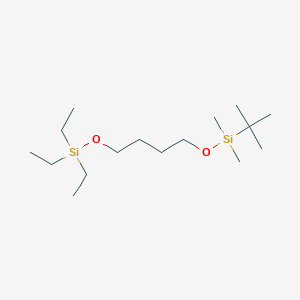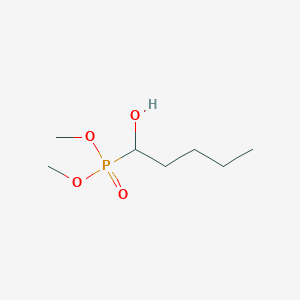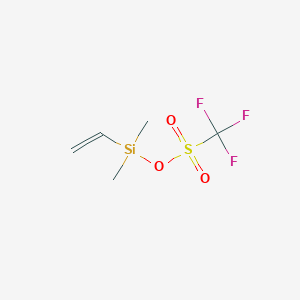![molecular formula C18H20O2 B14309339 1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene CAS No. 113964-44-6](/img/structure/B14309339.png)
1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene is an organic compound with the molecular formula C17H20O It is a derivative of benzene, featuring a methyl group and a complex side chain that includes a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-methyl-4-hydroxybenzene and 4-methylphenol.
Formation of Intermediate: The intermediate compound is formed by reacting 4-methylphenol with an appropriate alkylating agent to introduce the 4-methylphenoxy group.
Final Product Formation: The final step involves the reaction of the intermediate with a suitable reagent to introduce the prop-2-en-1-yl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitro groups (NO2+)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(1-methylethyl)-2-(4-methylphenoxy)benzene
- 1-Methyl-4-(1-methylethenyl)benzene
- 1-Methyl-4-(4-methylphenoxy)benzene
Uniqueness
1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113964-44-6 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-methyl-4-[2-[(4-methylphenoxy)methyl]prop-2-enoxy]benzene |
InChI |
InChI=1S/C18H20O2/c1-14-4-8-17(9-5-14)19-12-16(3)13-20-18-10-6-15(2)7-11-18/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
SNWRPZRPMAPFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=C)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


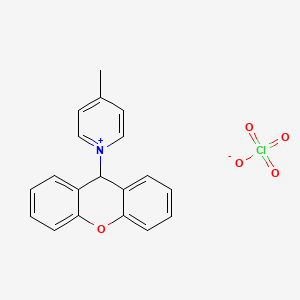
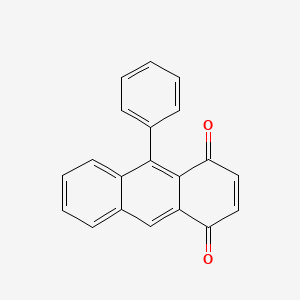
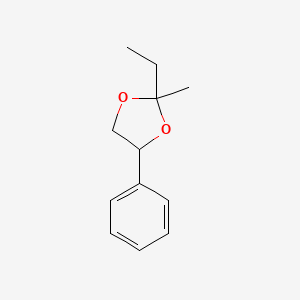
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
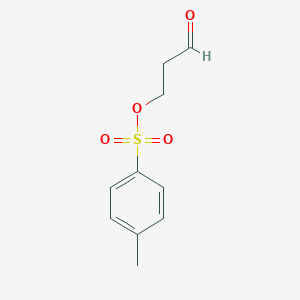
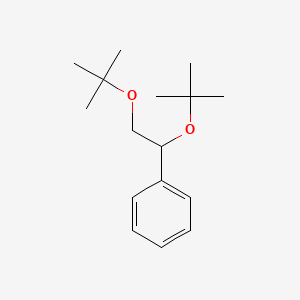
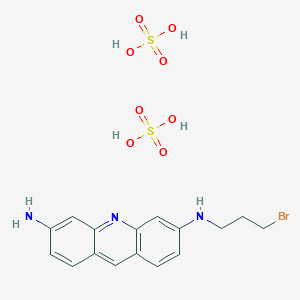
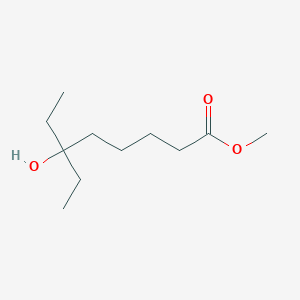
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
